molecular formula C23H24N4O5S B2634079 6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1112435-94-5

6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one

Cat. No. B2634079
CAS RN: 1112435-94-5
M. Wt: 468.53
InChI Key: BVYRYLLPUHQBET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the oxadiazole and benzoxazole rings could potentially result in interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the functional groups in this compound could potentially result in properties such as solubility in certain solvents, melting point, boiling point, etc .

Scientific Research Applications

1. Imaging and Receptor Mapping

  • Single-Photon Emission Tomography (SPET) Imaging: Compounds similar to 6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one have been evaluated as probes for in vivo imaging of receptor sites in the human brain. In a study, a high-resolution SPET scanner was used, and specific binding in cortical areas was observed, with variations in uptake across different brain regions (Kuikka et al., 1996).
  • Positron Emission Tomography (PET) Imaging: Analogous compounds have been used in PET imaging for visualizing alpha-synuclein deposition, a key marker in multiple system atrophy. The study showed that PET imaging can serve as a surrogate marker for monitoring intracellular alpha-synuclein deposition in living brains (Kikuchi et al., 2010).

2. Diagnostic and Treatment Evaluation

  • Safety and Dosimetry Evaluation: Similar compounds have undergone phase 1 evaluations to assess safety and dosimetry in human participants. These studies often aim to determine the safety of radiotracers and their distribution and radiation doses in the body, contributing to the development of diagnostic tools for diseases like multiple sclerosis (Brier et al., 2022).

3. Biomarker and Metabolite Analysis

  • Biomonitoring and Exposure Analysis: Studies have been conducted to measure the urinary excretion of metabolites related to certain compounds, offering insights into human exposure and potential health risks. Such research helps in understanding the human body's response to chemical exposure and in identifying specific biomarkers for monitoring (Scherer et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-26-16-8-7-14(30-3)11-15(16)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-6-9-17(31-4)18(10-13)32-5/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYRYLLPUHQBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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